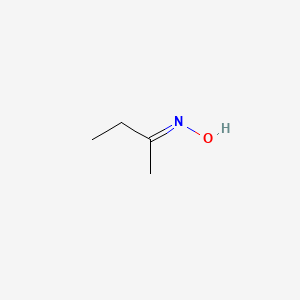
Methyl ethyl ketoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ethyl ketoxime is a clear colorless liquid with a musty odor. (NTP, 1992)
Wissenschaftliche Forschungsanwendungen
Industrial Applications and Physical Properties :
- MEKO is used as an anti-skinning agent, passivator in boiler passivation solutions, and a raw material for producing deketoximized curing agents. Its use is due to low toxicity, low environmental pollution, and high deoxidization effect. Important studies on the densities and viscosities of MEKO and its binary mixtures with various solvents like methyl ethyl ketone, cyclohexane, and n-hexane have been conducted. These properties are crucial for the design, simulation, and optimization of industrial processes involving MEKO (He Chao-hong, 2010).
Chemical Synthesis and Modification :
- In the context of chemical synthesis, MEKO has been utilized in the ammoximation of methyl ethyl ketone to form methyl ethyl ketoxime using zeolites (TS-1). This process achieves high conversion and selectivity rates (Li Wang, Jie Zhang, Zhen-tao Mi, 2006).
- MEKO is also involved in the synthesis of one-pack cross-linkable nanocomposites of waterborne MEKO-blocked aromatic polyurethane dispersion reinforced with organoclay. These nanocomposites have potential applications in various materials due to their unique properties (S. Subramani et al., 2005).
Applications in Organic Chemistry :
- MEKO has been used in the synthesis of blocked polyisocyanates with low release temperatures, which are significant in the field of polymer chemistry (Li Yan, 2005).
- The molecule has been involved in reactions like the Beckmann rearrangement, where ketoxime carbonates undergo transformation to produce various compounds (R. Anilkumar, S. Chandrasekhar, 2000).
Thermal Properties and Ecological Impact :
- Research on the thermal conductivity of systems involving MEKO is significant for its application in chemical engineering processes. Such studies provide essential data for the process design of MEKO production and the development of its downstream products (Jin Wei-guang, 2011).
- MEKO's ecological hazard has been assessed using the species sensitivity distribution approach in soil ecosystems. Understanding its toxicity and effects as a contaminant is vital for environmental protection and safety (Yooeun Chae et al., 2018).
Eigenschaften
CAS-Nummer |
10341-59-0 |
|---|---|
Produktname |
Methyl ethyl ketoxime |
Molekularformel |
C13H19NO2 |
Molekulargewicht |
0 |
Synonyme |
(Z)-2-Butanone oxime |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4H-Cyclobuta[de]quinoline](/img/structure/B1170105.png)